molecular formula C12H14N2OS B11189285 N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine

N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine

Cat. No.: B11189285
M. Wt: 234.32 g/mol
InChI Key: FJAAUGBUZHBXTL-UHFFFAOYSA-N
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Description

N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine is an organic compound that belongs to the class of amines This compound features a pyridine ring and a thiophene ring, connected through an ethylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine typically involves the reaction of 2-(2-pyridinyloxy)ethylamine with 3-thienylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-pyridinyloxy)ethyl]-N-(3-thienylmethyl)amine is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar amines that may lack such structural diversity.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-pyridin-2-yloxy-N-(thiophen-3-ylmethyl)ethanamine

InChI

InChI=1S/C12H14N2OS/c1-2-5-14-12(3-1)15-7-6-13-9-11-4-8-16-10-11/h1-5,8,10,13H,6-7,9H2

InChI Key

FJAAUGBUZHBXTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CSC=C2

Origin of Product

United States

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